![molecular formula C12H14F3N3O2S B4790890 N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4790890.png)
N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide
Overview
Description
N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF24 belongs to the class of curcuminoids, which are natural compounds found in turmeric. EF24 is a derivative of curcumin, which is the main active ingredient in turmeric. EF24 has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Scientific Research Applications
N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mechanism of Action
The mechanism of action of N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of NF-κB. NF-κB is a transcription factor that plays a key role in inflammation and cancer development. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been shown to inhibit the activation of NF-κB by preventing the degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-oxidant properties. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-oxidant properties. N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide is also a synthetic compound, which allows for easier standardization of experiments. However, the limitations of using N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide in lab experiments include its complex synthesis process and the need for expertise in organic chemistry.
Future Directions
There are several future directions for the study of N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide. One potential direction is to investigate the efficacy of N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide in combination with other anti-cancer drugs. Another potential direction is to study the pharmacokinetics of N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide, including its absorption, distribution, metabolism, and excretion in the body. Additionally, the potential use of N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide in the treatment of other diseases, such as neurodegenerative diseases, should be explored. Finally, the development of more efficient synthesis methods for N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide should be investigated to facilitate its widespread use in scientific research.
properties
IUPAC Name |
1-ethyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O2S/c1-2-16-11(21)18-17-10(19)7-20-9-5-3-4-8(6-9)12(13,14)15/h3-6H,2,7H2,1H3,(H,17,19)(H2,16,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTZDXSMEPMVDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)COC1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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